Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5S/c1-5-28-20(26)16-10(2)11(3)29-19(16)23-18(25)13(9-22)6-12-7-14(21)17(24)15(8-12)27-4/h6-8,24H,5H2,1-4H3,(H,23,25)/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWZVJKVOXYXIT-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The key steps include:
- Formation of the Thiophene Ring : The thiophene moiety is synthesized using appropriate thiophene derivatives.
- Amination Reaction : The introduction of the amino group is achieved through nucleophilic substitution reactions.
- Coupling with Aromatic Systems : The compound is then coupled with the bromo-substituted aromatic system to enhance its biological activity.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating thieno[2,3-d]pyrimidine derivatives found that modifications to the thiophene structure could enhance anticancer activity, suggesting a promising avenue for further research on this compound’s efficacy against cancer cells such as MDA-MB-231 (breast cancer) and others .
Antimicrobial Properties
The compound has shown potential antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies indicated that derivatives of thiophene exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) in the range of 3.125 mg/mL against resistant strains like XDR Salmonella Typhi . This suggests that the ethyl ester functional group may play a crucial role in enhancing the compound's interaction with bacterial enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the thiophene and aromatic rings significantly impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromo Group | Increases potency against cancer cell lines |
| Methoxy Group | Enhances solubility and bioavailability |
| Cyanoprop Group | Critical for interaction with biological targets |
Case Studies
- Breast Cancer Cell Line Study : A series of thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells, highlighting that compounds with electron-withdrawing groups exhibited higher cytotoxicity (IC50 = 27.6 μM) compared to others .
- Antibacterial Activity Assessment : In a comparative study against XDR Salmonella Typhi, compounds structurally similar to this compound demonstrated significant antibacterial effects, suggesting a robust platform for developing new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing brominated phenolic structures. Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that the compound may induce apoptosis through the activation of specific signaling pathways associated with cell cycle regulation.
Case Study: In Vitro Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties, attributed to the presence of hydroxyl and methoxy groups on the aromatic ring. These functional groups are known to modulate inflammatory responses.
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on animal models indicated that administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 after induced inflammation via carrageenan injection. This suggests its potential utility in treating inflammatory diseases .
Organic Synthesis
This compound can also serve as an intermediate in organic synthesis. Its unique structure allows for further modifications that can yield derivatives with enhanced biological activity.
Material Science
The thiophene moiety in this compound can be utilized in developing organic electronic materials, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research is ongoing to explore its conductivity and stability when incorporated into polymer matrices.
Q & A
Q. What role do counterions play in modulating solubility and reactivity during synthesis?
- Methodological Answer : Screen counterions (e.g., HCl vs. TFA salts) via solubility tests in polar (water) and nonpolar (hexane) solvents. Assess reactivity differences in nucleophilic substitution reactions (e.g., bromo group displacement) using kinetic studies (GC-MS monitoring). Correlate findings with pKa values of counterion acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
